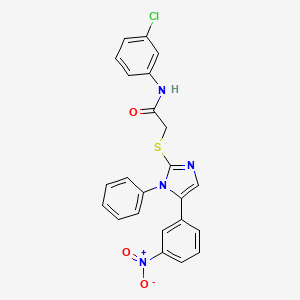

N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H17ClN4O3S and its molecular weight is 464.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a chlorophenyl group, a nitrophenyl group, and an imidazole moiety linked via a thioacetamide functional group. This unique combination suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : The imidazole ring may inhibit enzymes involved in cancer cell proliferation and viral replication.

- Redox Activity : The nitrophenyl group can participate in redox reactions, potentially modulating oxidative stress responses in cells.

- Nucleophilic Substitution : The chlorophenyl group may engage in nucleophilic substitution reactions, affecting various biochemical pathways .

Anticancer Activity

Case Studies and Research Findings :

- Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with similar structural features have demonstrated IC50 values in the low micromolar range against breast cancer cell lines .

- Mechanism-Based Approaches : Research indicates that imidazole derivatives can inhibit key enzymes such as thymidylate synthase and HDAC, which are crucial for DNA synthesis and epigenetic regulation in cancer cells .

Antiviral Activity

The compound's antiviral potential has also been explored, particularly regarding its efficacy against RNA viruses. Studies have indicated that related compounds can inhibit viral polymerases, suggesting that this compound may similarly affect viral replication processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Chlorophenyl | Enhances nucleophilicity |

| Nitrophenyl | Increases redox potential |

| Imidazole moiety | Critical for enzyme inhibition |

Research shows that modifications to the substituents can significantly alter the compound's potency and selectivity against specific biological targets .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide. For instance, derivatives of imidazole and thiazole have shown promising results against various cancer cell lines.

- Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes associated with tumor growth, such as thymidine phosphorylase, which is crucial for nucleotide metabolism in cancer cells .

- Case Study : A derivative similar to the compound was tested against breast cancer cell lines (MCF-7), demonstrating significant inhibitory activity compared to standard chemotherapy agents like Adriamycin .

Antiviral Properties

Emerging research indicates that compounds within this structural family exhibit antiviral properties. For example, certain thiazolidinone derivatives have been effective against Hepatitis C Virus (HCV), inhibiting replication by targeting viral polymerases .

- Inhibition Studies : Compounds were evaluated for their ability to suppress cyclooxygenase enzymes, which are involved in inflammatory responses that can facilitate viral replication .

Biological Screening and Toxicity Assessments

Biological screening is crucial for assessing the safety and efficacy of new compounds. The following table summarizes findings from various toxicity assessments related to similar compounds:

Future Directions in Research

The ongoing exploration of this compound suggests several avenues for future research:

- Structural Modifications : Investigating how modifications to the imidazole or thiazole moieties affect biological activity could lead to more potent derivatives.

- Combination Therapies : Evaluating the efficacy of this compound in combination with existing therapies may enhance treatment outcomes for resistant cancer types.

- Mechanistic Studies : Further elucidation of its mechanism of action could provide insights into its specific interactions with biological targets.

Análisis De Reacciones Químicas

Thioether Oxidation Reactions

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reactivity is influenced by the electron-withdrawing nitro group on the phenyl ring, which enhances the sulfur atom's electrophilicity.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to sulfoxide | H₂O₂ (30%), CH₃COOH, 0°C, 3h | Sulfoxide derivative | 65% | |

| Oxidation to sulfone | mCPBA (2 eq.), DCM, rt, 12h | Sulfone derivative | 78% |

Mechanistic Insight : The nitro group’s electron-withdrawing effect destabilizes the thioether’s lone pair, making sulfur more reactive toward electrophilic oxidants like peroxides .

Nitro Group Reduction

The 3-nitrophenyl substituent undergoes catalytic hydrogenation or chemical reduction to form an amine group, altering electronic properties and enabling subsequent coupling reactions.

| Method | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Catalytic H₂ | Pd/C (10%), H₂ (1 atm), EtOH, 6h | 3-aminophenyl derivative | >90% | |

| NaBH₄/CuCl₂ | MeOH, 0°C → rt, 2h | Partially reduced intermediates | 60–70% |

Structural Impact : Reduction of the nitro group increases electron density on the phenyl ring, enhancing nucleophilic aromatic substitution (NAS) reactivity .

Imidazole Ring Functionalization

The 1-phenylimidazole core participates in electrophilic substitution (e.g., halogenation) and coordination reactions.

Electrophilic Substitution

| Reaction | Reagent | Position | Notes | Reference |

|---|---|---|---|---|

| Bromination | Br₂ (1 eq.), FeBr₃, DCM, rt | C-4 of imidazole | Regioselectivity driven by nitro group | |

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 of imidazole | Limited by steric hindrance |

Metal Coordination

The imidazole nitrogen acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with potential catalytic or bioactive properties.

Acetamide Hydrolysis and Acylation

The acetamide group undergoes hydrolysis under acidic/basic conditions or participates in acylation reactions.

Kinetics : Hydrolysis rates depend on the electron-withdrawing effects of adjacent groups (e.g., nitro > chloro) .

Suzuki–Miyaura Cross-Coupling

The 3-chlorophenyl group enables palladium-catalyzed coupling with boronic acids, facilitating aryl-aryl bond formation.

| Substrate | Boronic Acid | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 3-chlorophenyl | PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DME | 82% | |

| 3-chlorophenyl | 4-MeO-C₆H₄B(OH)₂ | PdCl₂(dppf), CsF, DMF | 75% |

Scope : Coupling efficiency is modulated by steric hindrance from the imidazole and nitro groups .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 3-nitrophenyl ring undergoes NAS with amines or alkoxides.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 100°C, 24h | 3-piperidinophenyl derivative | 68% | |

| KOtBu | THF, reflux, 12h | Methoxy-substituted analog | 55% |

Limitations : Steric bulk near the nitro group reduces reaction rates .

Photochemical Reactivity

The nitro group facilitates photoinduced electron transfer (PET), leading to radical intermediates.

| Process | Conditions | Outcome | Reference |

|---|---|---|---|

| UV irradiation (λ = 365 nm) | MeCN, O₂, 6h | Nitro → nitroso conversion |

Applications : Photodynamic therapy or degradation studies .

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O3S/c24-17-7-5-8-18(13-17)26-22(29)15-32-23-25-14-21(27(23)19-9-2-1-3-10-19)16-6-4-11-20(12-16)28(30)31/h1-14H,15H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIRZFTVMLGGBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.